molecular formula C12H16F2N6O4S B10951298 1-(difluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10951298
M. Wt: 378.36 g/mol
InChI Key: MAPZZKQKSJXPDE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide involves multiple steps, including the formation of the pyrazole ring and subsequent functionalizationReaction conditions often involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized or reduced derivatives of the original compound .

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 1-(difluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples include:

  • 1-(Trifluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide
  • 1-(Difluoromethoxy)-3-methyl-N-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H16F2N6O4S

Molecular Weight

378.36 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[3-(5-methyl-3-nitropyrazol-1-yl)propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C12H16F2N6O4S/c1-8-6-11(20(21)22)17-18(8)5-3-4-15-25(23,24)10-7-19(12(13)14)16-9(10)2/h6-7,12,15H,3-5H2,1-2H3

InChI Key

MAPZZKQKSJXPDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNS(=O)(=O)C2=CN(N=C2C)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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